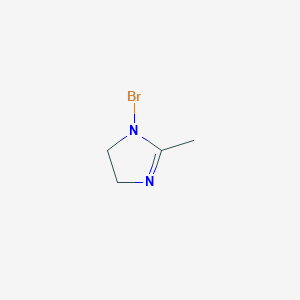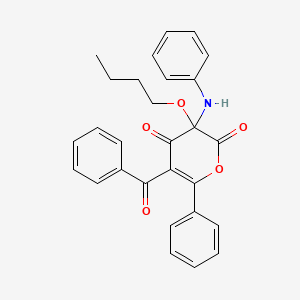![molecular formula C21H25NO B14567443 1-[1-([1,1'-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one CAS No. 61454-87-3](/img/structure/B14567443.png)
1-[1-([1,1'-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-([1,1’-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. This compound features a biphenyl group attached to a pentyl chain, which is further connected to a pyrrolidin-2-one ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-([1,1’-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one typically involves the reaction of 1,1’-biphenyl-4-carboxylic acid with a suitable pentylamine derivative under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-[1-([1,1’-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to enhance the reaction rate and selectivity. The final product is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-([1,1’-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The biphenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1-[1-([1,1’-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-[1-([1,1’-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets within the target protein, while the pyrrolidin-2-one ring can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-([1,1’-Biphenyl]-4-yl)ethyl]pyrrolidin-2-one
- 1-[1-([1,1’-Biphenyl]-4-yl)propyl]pyrrolidin-2-one
- 1-[1-([1,1’-Biphenyl]-4-yl)butyl]pyrrolidin-2-one
Uniqueness
1-[1-([1,1’-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one is unique due to its specific pentyl chain length, which can influence its binding affinity and selectivity towards molecular targets. The presence of the biphenyl group also enhances its hydrophobic interactions, making it a valuable compound for various research applications.
Properties
CAS No. |
61454-87-3 |
|---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-[1-(4-phenylphenyl)pentyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H25NO/c1-2-3-10-20(22-16-7-11-21(22)23)19-14-12-18(13-15-19)17-8-5-4-6-9-17/h4-6,8-9,12-15,20H,2-3,7,10-11,16H2,1H3 |
InChI Key |
LGSCULCBFGDNRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)C2=CC=CC=C2)N3CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14567374.png)
![5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B14567383.png)
![Methanesulfonic acid--3-[4-(benzyloxy)phenyl]propan-1-ol (1/1)](/img/structure/B14567384.png)

![Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-](/img/structure/B14567395.png)
![N-tert-Butyl-N'-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14567401.png)


![N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide](/img/structure/B14567445.png)


